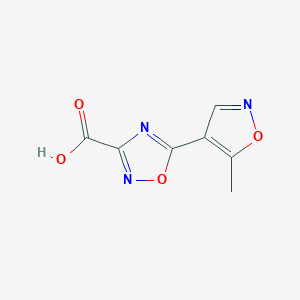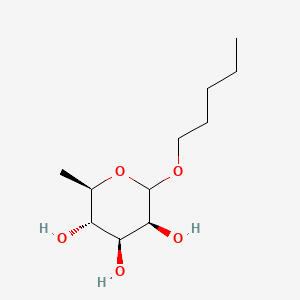
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a chiral compound with significant importance in organic chemistry. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and contains both hydroxyl and nitrile functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4-hydroxy-2H-pyran-3-one.
Reduction: The carbonyl group of 4-hydroxy-2H-pyran-3-one is reduced to form the corresponding alcohol.
Nitrile Introduction: The hydroxyl group is then converted to a nitrile group using reagents like cyanogen bromide (BrCN) under basic conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of biocatalysts for chiral resolution is also common in industrial processes to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxotetrahydro-2H-pyran-3-carbonitrile.
Reduction: Formation of 4-hydroxytetrahydro-2H-pyran-3-amine.
Substitution: Formation of 4-halotetrahydro-2H-pyran-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural modifications and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile: Differing only in the stereochemistry at the 4th position.
4-Hydroxytetrahydro-2H-pyran-3-one: Lacks the nitrile group.
4-Hydroxytetrahydro-2H-pyran-3-amine: Contains an amine group instead of a nitrile group.
Uniqueness
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is unique due to its specific stereochemistry and the presence of both hydroxyl and nitrile functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(3S,4S)-4-hydroxyoxane-3-carbonitrile |
InChI |
InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
GYTBAEBRVTVWKQ-WDSKDSINSA-N |
Isomerische SMILES |
C1COC[C@@H]([C@H]1O)C#N |
Kanonische SMILES |
C1COCC(C1O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


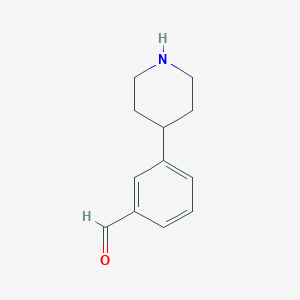
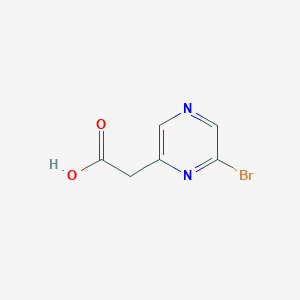
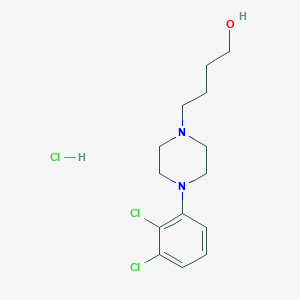
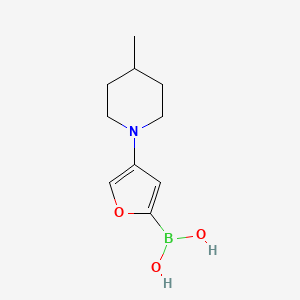
![tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13331807.png)
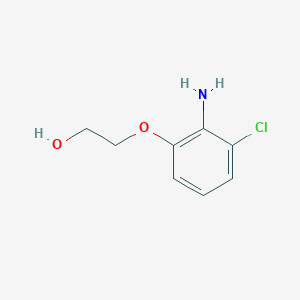
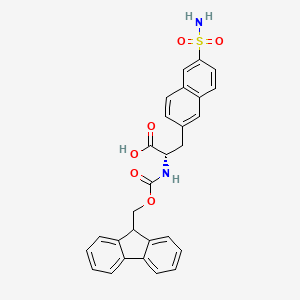
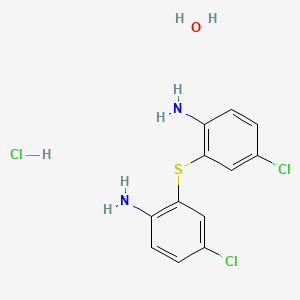
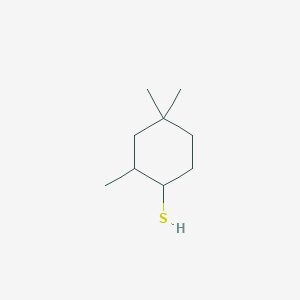
![6-Chloro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13331845.png)
